molecular formula C7H14O3 B14617156 [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol CAS No. 57626-73-0

[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B14617156
CAS No.: 57626-73-0
M. Wt: 146.18 g/mol
InChI Key: VWUQFWPEGNZUQV-RITPCOANSA-N
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Description

[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol typically involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of a chiral catalyst such as 9-epiquininurea . This method allows for high yield and high stereoselectivity at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

57626-73-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1

InChI Key

VWUQFWPEGNZUQV-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(O1)(C)C)CO

Canonical SMILES

CC1C(OC(O1)(C)C)CO

Origin of Product

United States

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